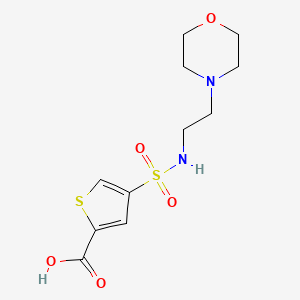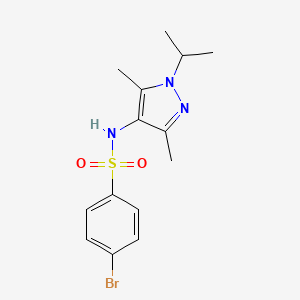![molecular formula C6H6BrNO4S2 B7576785 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid, also known as BTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes. In
Scientific Research Applications
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including glaucoma, epilepsy, and cancer. In glaucoma, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye. In epilepsy, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have anticonvulsant effects by inhibiting carbonic anhydrase activity in the brain. In cancer, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to inhibit tumor growth by targeting carbonic anhydrase activity in cancer cells.
Mechanism of Action
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid acts as a potent inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase activity, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid disrupts the balance of acid-base homeostasis in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have a range of biochemical and physiological effects, including reducing intraocular pressure, reducing seizure activity, and inhibiting tumor growth. Additionally, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase inhibitor and its ability to target specific isoforms of carbonic anhydrase. However, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid also has limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid, including exploring its potential therapeutic applications in other diseases, developing more potent and selective inhibitors of carbonic anhydrases, and investigating the role of carbonic anhydrases in other physiological processes. Additionally, further research is needed to fully understand the mechanisms of action of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid and its potential side effects.
Synthesis Methods
The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form 3-bromothiophene-2-yl chloride. This intermediate is then reacted with sodium azide to form 3-bromothiophene-2-yl azide, which is subsequently reacted with sodium methoxide to form the final product, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid.
properties
IUPAC Name |
2-[(3-bromothiophen-2-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4S2/c7-4-1-2-13-6(4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMSUVXGZLAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)



![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)

